molecular formula C25H38O3 B1675421 Luffariellolide CAS No. 111149-87-2

Luffariellolide

Cat. No. B1675421
M. Wt: 386.6 g/mol
InChI Key: JPWPYTMXSXYUPG-QZPYEDBESA-N
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Description

Luffariellolide is a natural sesterterpenoid . It is a potent, partially reversible phospholipase A2 (PLA2) inhibitor . It is also a novel RARα agonist . Luffariellolide is derived from the marine sponge Luffariella .


Molecular Structure Analysis

The molecular formula of Luffariellolide is C25H38O3 . Its molecular weight is 386.6 g/mol . The InChi Key is JPWPYTMXSXYUPG-QZPYEDBESA-N .


Physical And Chemical Properties Analysis

Luffariellolide is an oil . It is soluble in DMSO and ethanol . The density is 1.0±0.1 g/cm3 . The boiling point is 541.7±50.0 °C at 760 mmHg . The vapour pressure is 0.0±3.3 mmHg at 25°C . The enthalpy of vaporization is 94.3±6.0 kJ/mol . The flash point is 209.3±22.9 °C .

Scientific Research Applications

Anti-Inflammatory Properties

Luffariellolide, a sesterterpene from the marine sponge Luffariella sp., exhibits notable anti-inflammatory properties. It functions as a partially reversible inhibitor of phospholipase A2 (PLA2), which is slightly less potent compared to manoalide, another compound with similar properties (Albizati et al., 1987).

Potential in Cancer Treatment

A significant application of luffariellolide is in the realm of cancer therapy. It has been identified as a novel agonist for retinoic acid receptors (RARs), exhibiting a unique chemical structure distinct from retinoids. Luffariellolide induces co-activator binding to RARs, inhibiting cell growth and regulating RAR target genes in various cancer cells. Notably, it demonstrates potential in overcoming retinoic acid resistance in colon cancer cells, representing a new avenue for designing non-retinoid compounds for cancer treatment (Wang et al., 2012).

Synthesis and Derivatives

The first synthesis of luffariellolide has been achieved, highlighting its potential for pharmaceutical applications. This synthesis process, involving sp3-sp3 cross-coupling and silyloxyfuran oxyfunctionalisation, illustrates the feasibility of producing this compound for further research and potential therapeutic use (Boukouvalas et al., 2006).

Antimicrobial and Cytotoxic Activities

Investigations into new derivatives of luffariellolide from the Indonesian sponge Acanthodendrilla sp. have revealed compounds with antimicrobial and cytotoxic activities. These studies expand the potential applications of luffariellolide-related sesterterpenes in medical and pharmaceutical fields (Elkhayat et al., 2004).

Inhibition of Hypoxia-Inducible Factor-1

Luffariellolide has been identified as an inhibitor of hypoxia-inducible factor-1 (HIF-1) in human breast tumor cells. This discovery positions luffariellolide as a potential agent for cancer treatment, especially in targeting pathways involved in tumor hypoxia (Li et al., 2013)

Safety And Hazards

Luffariellolide is harmful if swallowed . It causes skin irritation and serious eye irritation . It may also cause respiratory irritation . In case of contact with skin or eyes, it is recommended to wash off with plenty of water . If swallowed, rinse mouth with water and consult a physician .

properties

IUPAC Name

3-[(3E,7E)-4,8-dimethyl-10-(2,6,6-trimethylcyclohexen-1-yl)deca-3,7-dienyl]-2-hydroxy-2H-furan-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H38O3/c1-18(11-7-13-21-17-23(26)28-24(21)27)9-6-10-19(2)14-15-22-20(3)12-8-16-25(22,4)5/h10-11,17,24,27H,6-9,12-16H2,1-5H3/b18-11+,19-10+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPWPYTMXSXYUPG-QZPYEDBESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(CCC1)(C)C)CCC(=CCCC(=CCCC2=CC(=O)OC2O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(CCC1)(C)C)CC/C(=C/CC/C(=C/CCC2=CC(=O)OC2O)/C)/C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H38O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Luffariellolide

CAS RN

111149-87-2
Record name Luffariellolide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111149872
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
256
Citations
E Elkhayat, RA Edrada, R Ebel, V Wray… - Journal of natural …, 2004 - ACS Publications
… to luffariellolide. The compounds isolated include the known compound luffariellolide (6), 3 two luffariellolide … Luffariellolide is a sesterterpene first isolated from the Palauan sponge …
Number of citations: 42 pubs.acs.org
M Namikoshi, S Suzuki, S Meguro, H Nagai… - Fisheries …, 2004 - jstage.jst.go.jp
Two diastereomers of 24-O-methylmanoalide (1 and 2) and (6Z)-neomanoalide-24, 25-diacetate (3) were isolated together with manoalide (4), seco-manoalide (5),(4E, 6E)-…
Number of citations: 24 www.jstage.jst.go.jp
BCM Potts, DJ Faulkner, MS De Carvalho… - Journal of the …, 1992 - ACS Publications
… ) by manoalide (1) and luffariellolide (2) involves the initial … When the luffariellolide-PLA2 and manoalide-PLA2 adducts … was not recovered if the luffariellolide-PLA2 adduct was reduced …
Number of citations: 131 pubs.acs.org
KF Albizati, T Holman, DJ Faulkner, KB Glaser… - Experientia, 1987 - Springer
… In contrast with observations on manoalide (1) 2, pretreatment of luffariellolide with oligomers of lysine does not prevent inhibition of PLA2 by luffariellolide. Luffariellolide is a partially …
Number of citations: 103 link.springer.com
J Robichaud - 2001 - library-archives.canada.ca
In the first part of this thesis we describe an enantioselective, convergent total synthesis of the Caribbean sponge constituent dysidiolide (), a novel antitumor sesterterpenoid that is the …
Number of citations: 4 library-archives.canada.ca
MS Butler, RJ Capon - Australian Journal of Chemistry, 1992 - CSIRO Publishing
A marine sponge, Luffariella geometrica Kirkpatrick, collected from the southern Australian coastal waters of the Great Australian Bight, has been found to contain 14 new bicyclic …
Number of citations: 88 www.publish.csiro.au
J Boukouvalas, J Robichaud, F Maltais - Synlett, 2006 - thieme-connect.com
The first synthesis of the antiinflammatory marine natural product luffariellolide has been achieved by a convergent pathway involving sp 3-sp 3 cross-coupling and silyloxyfuran …
Number of citations: 25 www.thieme-connect.com
T Taufa - 2010 - researcharchive.vuw.ac.nz
Over the course of this study, various species of Tongan marine sponges were investigated using an NMR-based screening method and has resulted in the discovery of three new …
Number of citations: 3 researcharchive.vuw.ac.nz
SS Ebada, WH Lin, P Proksch - Marine Drugs, 2010 - mdpi.com
… Luffariellolide (5) is a sesterterpenoid analog of secomanoalide (2), which was first reported from a Palauan sponge Luffariella sp. [8]. Structurally, luffariellolide differed in having C-24 …
Number of citations: 208 www.mdpi.com
A Aiello, E Fattorusso, S Magno, G Misuraca… - Experientia, 1987 - Springer
… In contrast with observations on manoalide (1) 2, pretreatment of luffariellolide with oligomers of lysine does not prevent inhibition of PLA2 by luffariellolide. Luffariellolide is a partially …
Number of citations: 15 link.springer.com

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